molecular formula C21H27N3O2S B2929030 (E)-2-phenyl-N-[2-(4-phenylpiperazin-1-yl)propyl]ethenesulfonamide CAS No. 1147681-16-0

(E)-2-phenyl-N-[2-(4-phenylpiperazin-1-yl)propyl]ethenesulfonamide

Cat. No.: B2929030
CAS No.: 1147681-16-0
M. Wt: 385.53
InChI Key: JQGLRWGDPCIWIT-UHFFFAOYSA-N
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Description

(E)-2-phenyl-N-[2-(4-phenylpiperazin-1-yl)propyl]ethenesulfonamide is a sulfonamide derivative characterized by an ethene backbone, a phenyl group at the 2-position, and a 4-phenylpiperazine moiety linked via a propyl chain.

Properties

IUPAC Name

(E)-2-phenyl-N-[2-(4-phenylpiperazin-1-yl)propyl]ethenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3O2S/c1-19(18-22-27(25,26)17-12-20-8-4-2-5-9-20)23-13-15-24(16-14-23)21-10-6-3-7-11-21/h2-12,17,19,22H,13-16,18H2,1H3/b17-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQGLRWGDPCIWIT-SFQUDFHCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNS(=O)(=O)C=CC1=CC=CC=C1)N2CCN(CC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(CNS(=O)(=O)/C=C/C1=CC=CC=C1)N2CCN(CC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-2-phenyl-N-[2-(4-phenylpiperazin-1-yl)propyl]ethenesulfonamide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its anticonvulsant properties, anticancer effects, and structure-activity relationships (SAR).

1. Anticonvulsant Activity

Recent studies have highlighted the anticonvulsant activity of derivatives related to this compound. A significant study synthesized various N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives and evaluated their anticonvulsant properties using the maximal electroshock (MES) and subcutaneous pentylenetetrazol (scPTZ) tests in animal models. The results indicated that certain derivatives exhibited protective effects against seizures at doses of 100 mg/kg and 300 mg/kg, with the highest activity observed for specific compounds at different time intervals post-administration .

Table 1: Anticonvulsant Activity Summary

Compound IDDose (mg/kg)MES Test ProtectionTime Interval
19300Yes0.5 h
19100Yes4 h
14100Yes4 h
24100Yes0.5 h

The study found that more lipophilic compounds tended to show delayed onset of action, which may be attributed to their distribution properties within the central nervous system (CNS) .

2. Anticancer Activity

(E)-N-Aryl-2-ethene-sulfonamide derivatives, including this compound, have been investigated for their anticancer properties. A quantitative structure–activity relationship (QSAR) study demonstrated that these compounds can inhibit cancer cell proliferation effectively. The analysis utilized multiple linear regression and principal components analysis to correlate molecular descriptors with biological activity, revealing significant electronic and steric factors influencing efficacy .

Table 2: QSAR Model Results

Descriptor TypeInfluence on Activity
Electronic DescriptorsSignificant
Steric DescriptorsSignificant

The study reported a correlation coefficient R2=0.81R^2=0.81, indicating a strong relationship between molecular structure and anticancer activity .

3. Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications to its structure. SAR studies suggest that alterations in the phenyl ring or substituents on the piperazine moiety can significantly affect both anticonvulsant and anticancer activities. For example, exchanging the phenylpiperazine moiety with other piperazine derivatives led to decreased anticonvulsant activity .

Table 3: Structure Modifications and Activity

ModificationEffect on Anticonvulsant Activity
Phenylpiperazine → BenzylpiperazineDecreased
Phenylpiperazine → HydroxyethylpiperazineDecreased

Comparison with Similar Compounds

Comparison with Structural Analogs

Ethenesulfonamide Derivatives

(E)-2-(5-Chlorothien-2-yl)-N-{(3S)-1-[(1S)-1-methyl-2-morpholin-4-yl-2-oxoethyl]-2-oxopyrrolidin-3-yl}ethenesulfonamide ()
  • Core Structure : Shares the ethenesulfonamide backbone but substitutes the phenyl group with a 5-chlorothienyl ring.
  • Substituents : Incorporates a morpholinyl-oxopyrrolidinyl group instead of 4-phenylpiperazine.
  • Pharmacology: Explicitly noted as a Factor Xa inhibitor, highlighting the role of sulfonamide geometry in enzyme binding.
  • Key Differences :
    • The chlorothienyl group may enhance lipophilicity compared to the phenyl group in the target compound.
    • The morpholine-pyrrolidone substituent likely improves solubility but reduces affinity for dopamine or serotonin receptors, where piperazines are more commonly implicated.

Piperazine-Containing Compounds

2-[3-(4-Phenylpiperazin-1-yl)propyl]-1,2,4-triazolo[4,3-a]pyridin-3(2H)-one (Impurity B, )
  • Core Structure : Replaces the ethenesulfonamide with a triazolopyridine ring.
  • Substituents : Retains the 4-phenylpiperazine-propyl chain, a feature shared with the target compound.
  • Functional Impact: The triazolopyridine core may confer higher metabolic stability but reduced hydrogen-bonding capacity compared to the sulfonamide group.

Structural and Pharmacological Data Table

Compound Name Core Structure Key Substituents Biological Target Solubility (Predicted) Evidence Reference
(E)-2-phenyl-N-[2-(4-phenylpiperazin-1-yl)propyl]ethenesulfonamide Ethenesulfonamide Phenyl, 4-phenylpiperazine-propyl GPCRs (hypothesized) Moderate (piperazine enhances water solubility) -
(E)-2-(5-Chlorothien-2-yl)-... (Factor Xa inhibitor) Ethenesulfonamide 5-Chlorothienyl, morpholinyl-oxopyrrolidinyl Factor Xa Low (chlorothienyl increases lipophilicity)
2-[3-(4-Phenylpiperazin-1-yl)propyl]-... (Impurity B) Triazolopyridine 4-Phenylpiperazine-propyl N/A (Pharmaceutical impurity) High (triazolopyridine enhances polarity)

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